

Application Notes and Protocols for Cell-Based Assays Using Gly-Pro-AMC

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Compound of Interest

Compound Name: Gly-Pro-AMC

Cat. No.: B15547784

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Introduction

Gly-Pro-7-amino-4-methylcoumarin (**Gly-Pro-AMC**) is a highly sensitive fluorogenic substrate utilized in cell-based assays to detect the activity of specific proteases. This dipeptide is primarily cleaved by Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, a transmembrane glycoprotein expressed on the surface of various cell types, including T-lymphocytes, endothelial cells, and epithelial cells.[1][2] Additionally, **Gly-Pro-AMC** can be used to measure the activity of Fibroblast Activation Protein (FAP), a serine protease with structural homology to DPP-IV, which is often overexpressed in the stroma of epithelial cancers and sites of tissue remodeling.[3][4]

The assay principle relies on the enzymatic cleavage of the bond between the proline and the AMC moiety. In its intact form, **Gly-Pro-AMC** is non-fluorescent. However, upon cleavage, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) is released. The resulting fluorescence can be measured kinetically, with an excitation wavelength of approximately 350-380 nm and an emission wavelength of 450-465 nm.[5][6] This method offers a simple, rapid, and sensitive tool for high-throughput screening of enzyme inhibitors and for studying enzyme activity directly in living cells or cell lysates.[2] Applications of this assay are widespread in drug discovery, particularly for the development of inhibitors for DPP-IV in the context of type 2 diabetes and for FAP in cancer therapy.[2][4]

Data Presentation

Table 1: Quantitative Analysis of DPP-IV Activity and Inhibition in Caco-2 Cells

Parameter	Value	Cell Line	Substrate Concentration	Reference
IC50 of Sitagliptin	0.6 μ M	2-day Caco-2 cells	50 μ M Gly-Pro-AMC	[1]
IC50 of Sitagliptin	0.4 μ M	4-day Caco-2 cells	50 μ M Gly-Pro-AMC	[1]
IC50 of Sitagliptin	0.65 μ M	6-day Caco-2 cells	50 μ M Gly-Pro-AMC	[1]

Table 2: Quantitative Analysis of FAP Activity

Parameter	Value	Enzyme Source	Substrate	Reference
Specific Activity	>1800 pmol/min/ μ g	Recombinant Human FAP	Z-Gly-Pro-AMC	[3]
IC50 of natGa-SB02055	0.41 \pm 0.06 nM	Recombinant Human FAP	Suc-Gly-Pro-AMC	[7]
IC50 of natGa-SB04028	13.9 \pm 1.29 nM	Recombinant Human FAP	Suc-Gly-Pro-AMC	[7]

Experimental Protocols

Protocol 1: In Situ Measurement of DPP-IV Activity in Caco-2 Cells

This protocol describes the measurement of DPP-IV activity directly in live Caco-2 cells cultured in a 96-well plate.

Materials:

- Caco-2 cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Phosphate Buffered Saline (PBS), Ca⁺⁺/Mg⁺⁺ free
- **Gly-Pro-AMC** substrate (stock solution in DMSO)
- DPP-IV inhibitor (e.g., Sitagliptin) for control experiments
- 96-well black, clear-bottom tissue culture plates
- Fluorescence microplate reader

Procedure:

- **Cell Seeding:** Seed Caco-2 cells in a 96-well black, clear-bottom plate at a density of 5×10^4 cells/well. Culture for 2, 4, or 6 days to achieve the desired level of differentiation and DPP-IV expression.[\[1\]](#)
- **Cell Washing:** On the day of the assay, gently wash the cells once with 100 μ L of PBS (Ca⁺⁺/Mg⁺⁺ free).[\[1\]](#)
- **Inhibitor Pre-incubation (for inhibitor screening):** If screening for inhibitors, add the test compounds or a known inhibitor like Sitagliptin (at desired concentrations) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.[\[5\]](#)
- **Substrate Addition:** Prepare a working solution of **Gly-Pro-AMC** in PBS. A final concentration of 50 μ M is recommended for Caco-2 cells.[\[1\]](#) Add 100 μ L of the **Gly-Pro-AMC** solution to each well.
- **Fluorescence Measurement:** Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 10-30 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[\[1\]](#)[\[5\]](#)

- **Data Analysis:** The rate of increase in fluorescence (RFU/min) is proportional to the DPP-IV activity. For inhibitor studies, calculate the percentage of inhibition relative to the untreated control wells. The IC₅₀ value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]

Protocol 2: Measurement of FAP Activity in Cell Lysates

This protocol is suitable for measuring the activity of Fibroblast Activation Protein (FAP) in cell lysates from cultured fibroblasts or other FAP-expressing cells.

Materials:

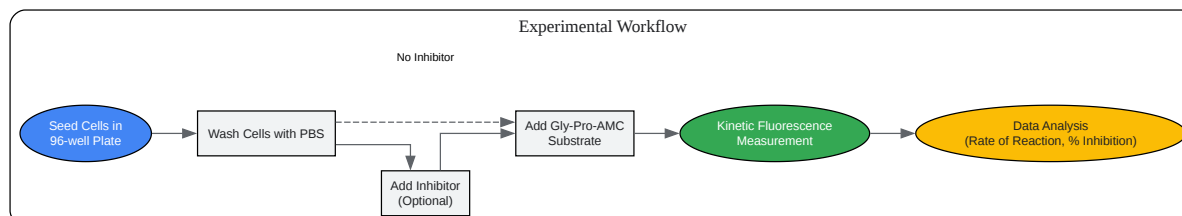
- FAP-expressing cells (e.g., activated fibroblasts)
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)[3]
- **Z-Gly-Pro-AMC** substrate (stock solution in DMSO)[3]
- FAP inhibitor for control experiments
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- **Cell Lysis:** Culture FAP-expressing cells to confluency. Lyse the cells using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.
- **Protein Quantification:** Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).
- **Assay Preparation:** In a 96-well black plate, add a specific amount of cell lysate (e.g., 10-20 µg of total protein) to each well. Adjust the volume with Assay Buffer. Include a blank control with lysis buffer only.

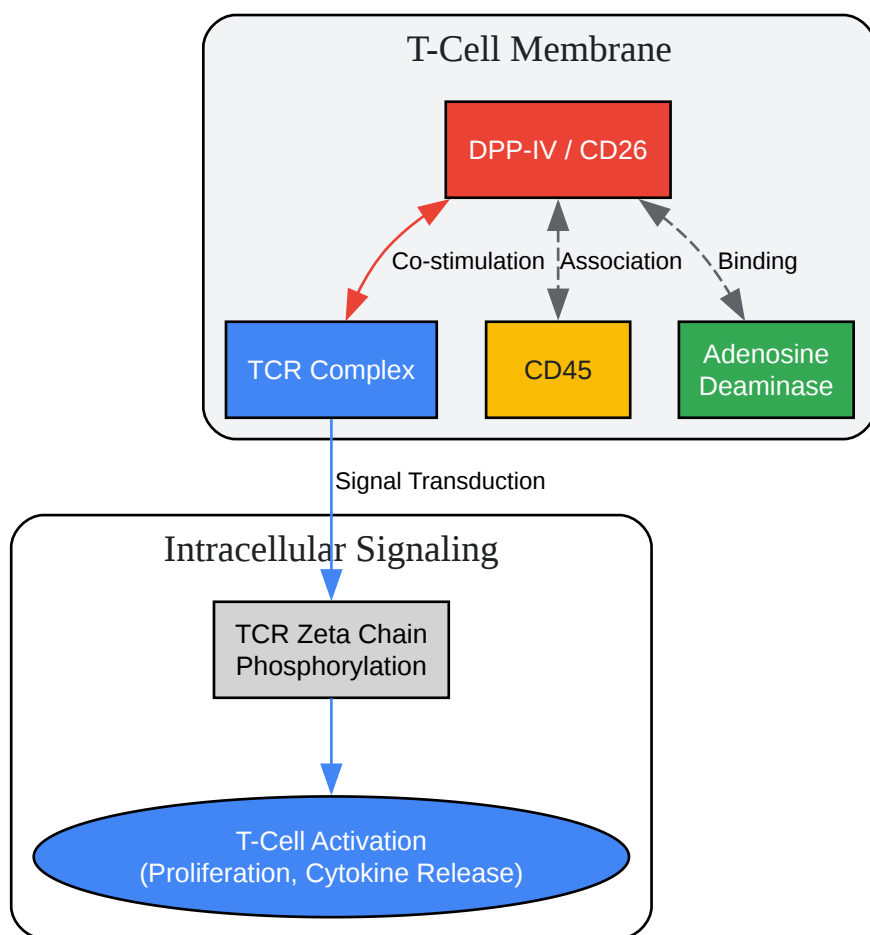
- Inhibitor Pre-incubation (optional): For inhibitor studies, add the test compounds and incubate for 10-15 minutes at 37°C.
- Substrate Addition: Prepare a working solution of **Z-Gly-Pro-AMC** in Assay Buffer. A final concentration of 50-100 μM is a common starting point.[3] Add the substrate solution to all wells to initiate the reaction.
- Fluorescence Measurement: Immediately measure the fluorescence kinetically at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[3]
- Data Analysis: Calculate the specific activity of FAP as pmol of AMC released per minute per μg of protein. This can be determined from a standard curve of free AMC. For inhibitor screening, calculate the percent inhibition and IC_{50} values as described in Protocol 1.

Visualizations



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Caption: General experimental workflow for a cell-based assay using **Gly-Pro-AMC**.



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